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Compound of Interest

Compound Name: Darglitazone sodium

Cat. No.: B1663868 Get Quote

Introduction

Darglitazone sodium is an orally active, potent, and selective agonist for the peroxisome

proliferator-activated receptor-gamma (PPAR-γ).[1] As a member of the thiazolidinedione (TZD)

class of drugs, it is effective in controlling blood glucose and lipid metabolism, making it a

valuable tool for type II diabetes research.[1][2] TZDs enhance insulin sensitivity in peripheral

tissues like adipose tissue and skeletal muscle, primarily by activating PPAR-γ, a nuclear

receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[3]

Measuring the uptake of glucose into cells is a fundamental method for assessing insulin

sensitivity and the efficacy of insulin-sensitizing compounds.[4] This document provides a

detailed protocol for a cell-based glucose uptake assay using Darglitazone sodium as a

positive control, intended for researchers in metabolic disease and drug development. The

assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-

deoxy-D-glucose (2-NBDG), as a safe and effective alternative to traditional radioactive

methods.

Mechanism of Action: Darglitazone Sodium
Darglitazone's primary mechanism of action is the activation of PPAR-γ. PPAR-γ is a key

regulator of adipocyte differentiation and glucose homeostasis. Upon binding, Darglitazone

initiates a conformational change in the PPAR-γ receptor, leading to its heterodimerization with

the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as

peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
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This binding event modulates the transcription of genes crucial for insulin signaling and glucose

metabolism. A key outcome is the increased expression and translocation of glucose

transporters, particularly GLUT4 in adipose tissue and muscle, and GLUT1 in other cells like

podocytes, to the plasma membrane. This enhanced presence of glucose transporters on the

cell surface facilitates greater uptake of glucose from the circulation into the cells, thereby

lowering blood glucose levels and improving insulin sensitivity. By promoting the uptake and

storage of fatty acids in peripheral adipose tissue, TZDs also reduce the levels of circulating

free fatty acids, which can contribute to insulin resistance in muscle and liver.
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Caption: Darglitazone sodium signaling pathway for glucose uptake. (Max-width: 760px)

Experimental Protocols
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This protocol details a non-radioactive method for measuring glucose uptake in differentiated

3T3-L1 adipocytes. This cell line is a well-established model for studying adipogenesis and

glucose metabolism. The assay can be adapted for other insulin-responsive cell lines, such as

L6 myotubes.

1. Materials and Reagents

Cell Line: 3T3-L1 preadipocytes

Reagents:

Darglitazone Sodium

Human Insulin (Positive Control)

Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX)

2-NBDG (fluorescent glucose analog)

Phloretin or Cytochalasin B (Glucose Transporter Inhibitor/Negative Control)

Dimethyl sulfoxide (DMSO, Vehicle)

Media and Buffers:

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

DMEM, glucose-free

Fetal Bovine Serum (FBS)

Calf Serum (CS)

Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS)

Equipment:
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96-well, black, clear-bottom tissue culture plates

Fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm)

CO₂ Incubator (37°C, 5% CO₂)

Microscope

2. Cell Culture and Differentiation of 3T3-L1 Cells

Growth Phase: Culture 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1%

Penicillin-Streptomycin.

Seeding: Seed cells into a 96-well plate at a density of ~2 x 10⁴ cells/well and grow to

confluence. Allow cells to remain confluent for 48 hours before inducing differentiation.

Differentiation Induction (Day 0): Change the medium to DMEM with 10% FBS, 0.5 mM

IBMX, 1 µM Dexamethasone, and 1 µg/mL insulin.

Maturation (Day 2): Replace the medium with DMEM containing 10% FBS and 1 µg/mL

insulin.

Maintenance (Day 4 onwards): Replace the medium with DMEM containing 10% FBS every

2 days. The cells should be fully differentiated into mature adipocytes, characterized by the

accumulation of lipid droplets, between days 8 and 12.

3. Glucose Uptake Assay Protocol

Serum Starvation: Before the assay, gently wash the differentiated 3T3-L1 adipocytes twice

with PBS. Then, incubate the cells in serum-free, low-glucose DMEM for 2-3 hours.

Compound Treatment: Remove the starvation medium. Add glucose-free DMEM containing

Darglitazone sodium at various concentrations (e.g., 0.1, 1, 10 µM). Include the following

controls:

Vehicle Control: DMSO

Positive Control: 100 nM Insulin
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Inhibitor Control: Pre-incubate a set of wells with a glucose transport inhibitor like Phloretin

(e.g., 200 µM) for 30 minutes before adding the glucose analog.

Incubate the plate at 37°C for 1 hour (or a time determined by optimization).

Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate

the plate for 30-60 minutes at 37°C.

Termination: Stop the uptake reaction by removing the 2-NBDG solution and washing the

cells three times with ice-cold PBS. This step removes extracellular fluorescent glucose.

Measurement: After the final wash, add 100 µL of PBS to each well. Measure the

fluorescence intensity using a microplate reader with excitation and emission wavelengths

set for fluorescein (e.g., Ex/Em = 485/535 nm).

4. Data Analysis

Subtract the average fluorescence intensity of the inhibitor control wells (background) from

all other wells.

Normalize the data by expressing the glucose uptake in treated wells as a percentage or fold

change relative to the vehicle control.

Fold Change = (Fluorescence_Sample) / (Fluorescence_Vehicle_Control)

Plot the results as a dose-response curve for Darglitazone sodium to determine the EC₅₀

value.
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Caption: Experimental workflow for the 2-NBDG glucose uptake assay. (Max-width: 760px)
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Data Presentation
The following table summarizes representative data from a glucose uptake assay.

Darglitazone sodium shows a dose-dependent increase in glucose uptake, comparable to the

effect of the positive control, insulin.

Compound Concentration

Mean Glucose
Uptake (Fold
Change vs.
Vehicle)

EC₅₀

Vehicle Control 0.1% DMSO 1.0 ± 0.1 N/A

Insulin 100 nM 3.5 ± 0.4 N/A

Darglitazone Sodium 0.1 µM 1.5 ± 0.2
\multirow{3}{*}{~0.5

µM}

1.0 µM 2.8 ± 0.3

10 µM 3.3 ± 0.3

Inhibitor 200 µM Phloretin 0.2 ± 0.05 N/A

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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